molecular formula C25H26ClNO6S B13856744 cis-Clopidogrel-MP-13C,d3 Derivative(Pair of Enantiomers)

cis-Clopidogrel-MP-13C,d3 Derivative(Pair of Enantiomers)

Cat. No.: B13856744
M. Wt: 508.0 g/mol
InChI Key: FNCOEMFSIDGTAR-YUPPTRBSSA-N
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Description

cis-Clopidogrel-MP-13C,d3 Derivative (Pair of Enantiomers): is a stable isotope-labeled compound. It is a derivative of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP-13C,d3 Derivative involves multiple steps, including the introduction of carbon-13 and deuterium isotopes. The synthetic route typically starts with the preparation of the core structure, followed by the incorporation of isotopic labels. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of cis-Clopidogrel-MP-13C,d3 Derivative requires stringent control of reaction conditions to ensure high purity and yield. The process involves large-scale synthesis using specialized equipment and techniques to incorporate isotopic labels efficiently. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Clopidogrel-MP-13C,d3 Derivative undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

cis-Clopidogrel-MP-13C,d3 Derivative has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Clopidogrel-MP-13C,d3 Derivative involves its interaction with specific molecular targets and pathways. As a derivative of Clopidogrel, it inhibits the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The isotopic labels (carbon-13 and deuterium) do not alter the fundamental mechanism but allow for detailed tracking and analysis in research studies .

Comparison with Similar Compounds

Uniqueness: cis-Clopidogrel-MP-13C,d3 Derivative is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The combination of carbon-13 and deuterium labels provides a distinct advantage in studies requiring detailed metabolic and pharmacokinetic analysis .

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

508.0 g/mol

IUPAC Name

(2Z)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/i1+1D3

InChI Key

FNCOEMFSIDGTAR-YUPPTRBSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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